molecular formula C10H18N2Si B190240 N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine CAS No. 199273-61-5

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine

Cat. No.: B190240
CAS No.: 199273-61-5
M. Wt: 194.35 g/mol
InChI Key: DEXVHGVWBZHWQC-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is an organosilicon compound that features a pyridine ring substituted with a trimethylsilyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trimethylsilyl group. The resulting intermediate is then treated with dimethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its ability to modify biological activity.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of transformations. The dimethylamino group can interact with molecular targets, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyltrimethylsilylamine: Similar in structure but lacks the pyridine ring.

    N,N-diethyltrimethylsilylamine: Contains ethyl groups instead of methyl groups.

    N-trimethylsilyl-N-methyl trifluoroacetamide: Features a trifluoroacetamide group instead of a pyridine ring.

Uniqueness

N,N-dimethyl-6-(trimethylsilyl)pyridin-2-amine is unique due to the presence of both a trimethylsilyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N,N-dimethyl-6-trimethylsilylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2Si/c1-12(2)9-7-6-8-10(11-9)13(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXVHGVWBZHWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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